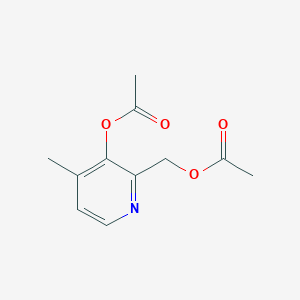
3-Bromo-6-oxo-1,6-dihydropyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-6-oxo-1,6-dihydropyridine-2-carboxamide is a heterocyclic compound with the molecular formula C6H3BrN2O2 This compound is part of the pyridine family and is characterized by the presence of a bromine atom at the third position, a keto group at the sixth position, and a carboxamide group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-oxo-1,6-dihydropyridine-2-carboxamide typically involves the bromination of 6-oxo-1,6-dihydropyridine-2-carboxamide. The reaction is carried out under controlled conditions to ensure selective bromination at the third position. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-6-oxo-1,6-dihydropyridine-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form more complex derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide or potassium carbonate.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents like tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Substitution: Derivatives with different functional groups replacing the bromine atom.
Reduction: 3-Bromo-6-hydroxy-1,6-dihydropyridine-2-carboxamide.
Oxidation: Oxidized derivatives with additional functional groups.
Scientific Research Applications
3-Bromo-6-oxo-1,6-dihydropyridine-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It is used in studies investigating the biological activity of pyridine derivatives and their potential therapeutic effects.
Industrial Applications: The compound is utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 3-Bromo-6-oxo-1,6-dihydropyridine-2-carboxamide involves its interaction with specific molecular targets. The bromine atom and keto group play crucial roles in its reactivity and binding affinity. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the derivatives formed from this compound.
Comparison with Similar Compounds
3-Bromo-6-oxo-1,6-dihydropyridine-2-carbonitrile: Similar structure but with a nitrile group instead of a carboxamide group.
6-Oxo-1,6-dihydropyridine-2-carboxamide: Lacks the bromine atom, making it less reactive in substitution reactions.
3-Chloro-6-oxo-1,6-dihydropyridine-2-carboxamide: Chlorine atom instead of bromine, leading to different reactivity and properties.
Uniqueness: 3-Bromo-6-oxo-1,6-dihydropyridine-2-carboxamide is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions
Properties
Molecular Formula |
C6H5BrN2O2 |
|---|---|
Molecular Weight |
217.02 g/mol |
IUPAC Name |
3-bromo-6-oxo-1H-pyridine-2-carboxamide |
InChI |
InChI=1S/C6H5BrN2O2/c7-3-1-2-4(10)9-5(3)6(8)11/h1-2H,(H2,8,11)(H,9,10) |
InChI Key |
PXQYYGWOQRRHQW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)NC(=C1Br)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-(tert-Butyl)-5-nitro-1H-benzo[d]imidazole](/img/structure/B11884925.png)






![4-Methoxy-[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-one](/img/structure/B11884967.png)



